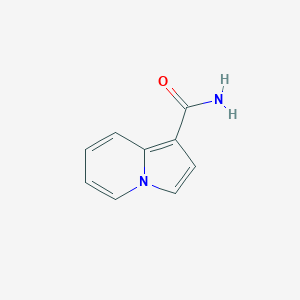

Indolizine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14759-47-8 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

indolizine-1-carboxamide |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h1-6H,(H2,10,12) |

InChI Key |

DHOQDVKLAJQFSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indolizine 1 Carboxamide and Its Derivatives

Classical and Established Synthetic Approaches to the Indolizine (B1195054) Core

Traditional methods for synthesizing the indolizine framework have laid the groundwork for many subsequent innovations. derpharmachemica.com These approaches, while effective, often require harsh reaction conditions.

Tschitschibabin Reaction and its Modern Adaptations

The Tschitschibabin reaction, first reported in 1927, is a cornerstone of indolizine synthesis. jbclinpharm.orgd-nb.info It involves the cyclization of pyridinium (B92312) salts bearing a reactive methylene (B1212753) group adjacent to the nitrogen atom. d-nb.info The classical approach typically involves the reaction of a 2-alkylpyridine with an α-haloketone to form a quaternary pyridinium salt, which then undergoes base-mediated intramolecular condensation to yield the indolizine ring system. jbclinpharm.orgusp.br

Modern adaptations of the Tschitschibabin reaction have focused on improving yields, broadening the substrate scope, and employing milder reaction conditions. For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Another variation involves the solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides, which can lead to 2,3-dihydro-2-indolizinones, showcasing the versatility of the underlying cyclization principle. nih.gov The "indolizination" of sydnones at the C-4 position has also been achieved using the Tschitschibabin synthesis, demonstrating its utility in creating complex biheteroaryl systems. d-nb.info

1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides with Alkenes and Alkynes

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes and alkynes is one of the most general and widely utilized methods for constructing the indolizine skeleton. jbclinpharm.orgusp.brresearchgate.netrsc.org This reaction typically involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then reacts with a dipolarophile to form a dihydroindolizine intermediate. This intermediate subsequently aromatizes, often through oxidation, to yield the final indolizine product. researchgate.netmdpi.com

The scope of this reaction is broad, with numerous variations developed to access diverse indolizine derivatives. chim.it For example, the use of various alkynes and diynes in place of the traditional dimethyl acetylenedicarboxylate (B1228247) (DMAD) has enabled the synthesis of 2,3-di- and 1,2,3-trisubstituted indolizines. researchgate.net Copper-catalyzed versions of this reaction have also been reported, allowing for the efficient synthesis of indolizine derivatives under mild conditions. researchgate.net Furthermore, the reaction can be performed in aqueous buffers at room temperature when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne. researchgate.net The reactivity and outcome of the cycloaddition can be influenced by the nature of the substituents on both the pyridinium ylide and the dipolarophile. jbclinpharm.orgmdpi.com

Intramolecular Cyclization and Cycloisomerization Strategies

Intramolecular cyclization and cycloisomerization reactions represent another important class of methods for indolizine synthesis. derpharmachemica.comresearchgate.net These strategies often involve the formation of a key bond to close the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.

One notable example is the palladium-catalyzed intramolecular Heck-type cyclization of N-(2-bromoaryl)pyridinium salts, which affords pyrido[1,2-a]indoles. researchgate.net Gold(I)-catalyzed intermolecular and intramolecular cascade hydroarylation/cycloaromatization has also been employed to construct indolizines. researchgate.net Another approach involves the deformylative intramolecular hydroarylation of indolizines bearing both formyl and alkyne groups, which leads to benzo[e]pyrido[1,2-a]indoles. acs.org Furthermore, a samarium-catalyzed C(sp3)-H bond activation enables the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org

Modern and Green Chemistry Synthetic Innovations for Indolizine-1-carboxamide

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of biocatalysis and ultrasound assistance as powerful tools in indolizine synthesis. derpharmachemica.com

Biocatalyzed Synthesis (e.g., Lipase-mediated Reactions)

Biocatalysis has emerged as a green and efficient alternative for the synthesis of indolizines. Lipases, in particular, have shown remarkable catalytic promiscuity, extending beyond their natural hydrolytic functions to catalyze complex organic transformations. mdpi.com

A one-pot synthesis of indolizines has been developed using lipases A and B from Candida antarctica as biocatalysts. mdpi.com This reaction proceeds via a cycloaddition pathway, and the presence of the lipase (B570770) significantly enhances the reaction yield compared to the non-enzymatic process. mdpi.com Lipase A from Candida antarctica has demonstrated high catalytic activity and selectivity in these cycloaddition reactions. mdpi.com The use of whole cells of Yarrowia lipolytica has also been successfully applied to the one-pot biosynthesis of bis-indolizines, achieving good to excellent yields in a buffer solution at room temperature. mdpi.comresearchgate.net These biocatalytic methods offer the advantages of being performed in aqueous media, avoiding the use of hazardous organic solvents. mdpi.com

| Biocatalyst | Reactants | Product | Yield | Reference |

| Candida antarctica Lipase A (CAL-A) | 4,4′-bipyridine, halide derivatives, ethyl propiolate | Indolizine compounds | Higher than non-enzymatic reaction | mdpi.com |

| Yarrowia lipolytica whole cells | 4,4′-bipyridine, α-bromo-carbonyl reagents, activated alkynes | bis-indolizines | 47-77% | mdpi.comresearchgate.net |

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has been recognized as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. academie-sciences.frresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including indolizines. mdpi.combeilstein-journals.org

Ultrasound-assisted protocols have been developed for the one-pot, three-component synthesis of indolizine derivatives. academie-sciences.fr In one instance, the combination of ultrasound irradiation with lipase catalysis from Candida antarctica resulted in the synthesis of pure indolizines in good yields and with very short reaction times. mdpi.com This synergistic approach highlights the potential of combining different green chemistry techniques. The application of ultrasound has also been shown to be as efficient as microwave irradiation in certain syntheses, offering better yields than conventional heating methods. beilstein-journals.org

| Synthetic Method | Reactants | Product | Key Advantages | Reference |

| Ultrasound-assisted lipase catalysis | 4,4′-bipyridine, halide derivatives, ethyl propiolate | Pure indolizines | Good yields, very short reaction times | mdpi.com |

| Ultrasound-assisted three-component reaction | 5-aminopyrazole, 4-hydroxycoumarin, isatin | spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones | Efficient, green protocol in water | beilstein-journals.org |

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including indolizine derivatives. researchgate.net The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.org For instance, the synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts has been achieved in good to high yields (70% and 81%, respectively) in a single step under microwave conditions. researchgate.net These intermediates can be further transformed into various 2-indolizine derivatives with high yields (94% to 100%). researchgate.net

In another example, a microwave-assisted, one-pot, three-component domino reaction of arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles, catalyzed by diethylamine, efficiently constructs pyrazolo[3,4-e]indolizine derivatives. researchgate.net This process is noteworthy for the formation of seven bonds and two new rings in a single operation. researchgate.net Furthermore, the synthesis of novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives has been successfully carried out using a microwave-assisted method, with the structures confirmed by spectral methods and X-ray crystallography. nih.gov

The interaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones under microwave irradiation, in the presence of sodium acetate (B1210297) as a base, leads to the formation of pyrido[2,3-b]indolizines through a domino sequence of cycloisomerization and cyclocondensation, rather than the expected 1,3-dipolar cycloaddition. researchgate.net This method highlights how microwave assistance can influence reaction pathways to yield unique heterocyclic systems.

Table 1: Examples of Microwave-Assisted Synthesis of Indolizine Derivatives

| Starting Materials | Product Type | Catalyst/Conditions | Key Features |

| Morita-Baylis-Hillman adducts | Indolizine-2-carbonitrile/carboxylate | Microwave irradiation | Good to high yields, one-step synthesis researchgate.net |

| Arylglyoxals, cyclic 1,3-diones, 5-aminopyrazoles | Pyrazolo[3,4-e]indolizine derivatives | Diethylamine, microwave irradiation | One-pot, three-component, formation of seven bonds and two rings researchgate.net |

| Indole (B1671886) aldehydes, dimedone, malononitrile | 9-Indolyl-1,8-acridinedione derivatives | Microwave irradiation | Efficient synthesis of novel acridinedione derivatives nih.gov |

| N-(cyanomethyl)-2-alkylpyridinium salts, enaminones | Pyrido[2,3-b]indolizines | Sodium acetate, microwave irradiation | Domino cycloisomerization-cyclocondensation researchgate.net |

One-Pot and Multicomponent Reaction (MCR) Strategies for this compound Scaffolds

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules like indolizine-1-carboxamides from simple precursors in a single synthetic operation. scispace.com These methods avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. scispace.com

A notable MCR involves the reaction of pyridine-2-carbaldehyde, acetoacetanilide, and isocyanides in refluxing toluene, which affords 2-acetyl-3-(phenylamino)this compound derivatives in high yields of around 90%. scispace.com Another versatile one-pot procedure for synthesizing polysubstituted indolizines involves the Michael addition of deprotonated 2-(1H-pyrrol-1-yl)nitriles to α,β-unsaturated ketones or aldehydes, followed by an acid-catalyzed electrophilic cyclization and base-induced dehydrocyanation. nih.gov This sequence allows for the introduction of various substituents at positions 5 through 8 of the indolizine core. nih.gov

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes is a common one-pot method for constructing the indolizine skeleton. rsc.org A developed method utilizes α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes with a sub-equivalent amount of potassium dichromate as an oxidant under base-free conditions to produce multi-substituted indolizines. rsc.org Furthermore, an electrophile-induced Baylis–Hillman reaction provides a novel one-pot synthesis of indolizine derivatives by treating pyridine-2-carboxaldehyde with activated alkenes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org

MCRs have also been developed for the synthesis of 1-aminoindolizines. One such method involves the reaction of aldehydes, secondary amines, and terminal alkynes in a one-pot fashion. scispace.com The use of a copper(I) chloride catalyst in polyethylene (B3416737) glycol (PEG) has been shown to be effective, producing various substituted 1-aminoindolizines in yields exceeding 70%. scispace.com

Table 2: Selected One-Pot and Multicomponent Reactions for Indolizine Scaffolds

| Reactants | Product Type | Catalyst/Reagents | Key Features |

| Pyridine-2-carbaldehyde, acetoacetanilide, isocyanides | 2-Acetyl-3-(phenylamino)indolizine-1-carboxamides | Toluene, reflux | High yields (~90%), domino reaction scispace.com |

| 2-(1H-Pyrrol-1-yl)nitriles, α,β-unsaturated ketones/aldehydes | Polysubstituted indolizines | Base, acid | Addition/cycloaromatization sequence nih.gov |

| α-Halo-carbonyls, pyridines, electron-deficient alkenes | Multi-substituted indolizines | K₂Cr₂O₇ | Base-free, efficient oxidation rsc.org |

| Pyridine-2-carboxaldehyde, activated alkenes | Indolizine derivatives | TMSOTf | Electrophile-induced Baylis-Hillman reaction rsc.org |

| Aldehydes, secondary amines, terminal alkynes | 1-Aminoindolizines | CuCl in PEG | Three-component reaction, green solvent scispace.com |

Regioselective and Stereoselective Synthesis of this compound Derivatives

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules. In the context of this compound derivatives, achieving specific substitution patterns and spatial arrangements of atoms is crucial for their intended function.

Regioselectivity in the functionalization of the indolizine core is often dictated by the inherent electronic properties of the bicyclic system. The pyrrole ring is electron-rich and thus more susceptible to electrophilic substitution, with the C-3 position being the most reactive, followed by the C-1 position. usp.br Conversely, the pyridine ring is electron-deficient and can undergo nucleophilic attack, particularly at the C-5 and C-7 positions. smolecule.com The nature of the solvent can also play a critical role in determining regioselectivity. For instance, the reaction of pyridinium ylides with certain ethenes in aprotic solvents proceeds as a 1,3-dipolar cycloaddition, while in protic solvents, an addition-elimination reaction can occur, leading to different products. scispace.com

Recent advances have focused on catalyst-controlled regioselective synthesis. For example, a base-controlled regioselective functionalization of indolizines has been developed using lithium and mixed lithium/magnesium amides, allowing for the introduction of various functional groups at specific positions. usp.br The choice of electrophile can also direct the regioselectivity, with more reactive electrophiles favoring substitution at the C-2 position and less reactive ones at the C-5 position in certain systems. usp.br

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is also a key area of research. Chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts reactions of indolizines with cyclic α-diaryl N-acyl imines have been developed to produce α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines with high enantiomeric excess (up to 98% ee). researchgate.net Similarly, a highly efficient direct asymmetric allylic substitution of indolizine derivatives with allylic alcohols has been achieved using a chiral iridium complex catalyst, yielding chiral allylation products in high yields and excellent enantioselectivities. researchgate.net

Functionalization and Derivatization Strategies at the this compound Core

The functionalization and derivatization of the pre-formed this compound core are essential for fine-tuning its properties and exploring structure-activity relationships. These strategies allow for the introduction of a wide array of substituents at various positions of the bicyclic system.

The pyrrole ring of the indolizine nucleus is electron-rich and therefore amenable to electrophilic substitution, with the C-3 and C-1 positions being the most reactive. usp.br The C-1 carboxamide group in the parent structure can influence the regioselectivity of further substitutions.

A Brønsted acid-catalyzed C-3 alkylation of indolizines has been established using various electrophiles like ortho-hydroxybenzyl alcohols and 2-indolylmethanol, providing a route to C-3 functionalized indolizine derivatives in good yields. rsc.org The Friedel-Crafts alkylation of indolizines can also be performed under mild conditions. scispace.com HFIP-promoted Friedel-Crafts reactions with (hetero)arylglyoxals have been used for the C-3 functionalization of indolizines. nih.gov

The introduction of substituents at the C-2 position can be achieved through various methods. For example, the Tschitschibabin reaction has been utilized for the controlled introduction of substituents at the C-2 position. smolecule.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to introduce aryl groups at the C-2 position. researchgate.net

The pyridine ring of the indolizine core is electron-deficient, making it susceptible to nucleophilic attack, especially when activating groups are present. smolecule.com Functionalization at the C-5, C-6, and C-7 positions is generally more challenging than at the pyrrole ring.

One-pot procedures have been developed to synthesize indolizines with substituents at positions 5 through 8 by reacting 2-(1H-pyrrol-1-yl)nitriles with α,β-unsaturated ketones or aldehydes. nih.gov The introduction of a cyano group at C-6 and a methyl group at C-7 has been achieved, followed by conversion of the C-5 indolizinone to a 5-chloroindolizine, which can then react with various nucleophiles to introduce diversity at this position. usp.br

Direct C-H functionalization of the pyridine ring is an emerging area. While less common due to the lower reactivity of this ring, some methods have been developed. For example, DDQ-mediated dimerization pathways have been shown to occur at the C-2, C-5, and notably, the C-7 positions of indolizine. rsc.org

Modifications at the amide nitrogen and the amide bond itself provide another avenue for creating diverse this compound derivatives.

N-alkylation of the pyridine nitrogen is a key step in many indolizine syntheses, such as the Tschitschibabin reaction, where pyridines are alkylated with α-haloketones. usp.br The N-alkylation of pyridines with cyanohydrin triflates or α-halonitriles is also a common strategy. researchgate.net

Amide bond formation is a fundamental transformation in the synthesis of indolizine-1-carboxamides. Standard coupling reagents like 1,1'-carbonyldiimidazole (B1668759) can be used to react an indolizine-carboxylic acid with an amine to form the corresponding amide. core.ac.uk A recently developed method involves the photooxidation of 3-acylindolizines in the presence of amines, triggered by red light, to form amide bonds. kyushu-u.ac.jp This method is notable for its use of long-wavelength light and its applicability to a diverse range of aliphatic amines. kyushu-u.ac.jp Modifications to the amide can also include the synthesis of carbohydrazides, which can serve as precursors for further derivatization. globalresearchonline.net

Structure Activity Relationship Sar and Rational Design Principles for Indolizine 1 Carboxamide Analogs

Impact of Substituent Effects on Research-Relevant Biological Activities

The indolizine (B1195054) scaffold has several non-equivalent positions available for substitution, and the placement of functional groups is critical for determining biological effects. ijper.org

Halogens: The introduction of halogens, such as chlorine or fluorine, can significantly impact activity. For instance, in a series of 3-(substituted benzoyl)indolizine-1-carboxamides, a 3-chlorobenzoyl moiety was part of the core structure for compounds showing anti-tuberculosis and anticancer activity. researchgate.net In another study on indolizine-1-carbonitrile (B3051405) derivatives, a 4-bromophenyl group at the 3-position was a key feature, and the presence of a chloro group on the pyridine (B92270) ring of the indolizine core was integral to the synthetic design. nih.gov Specifically, a derivative with a 2,4-dichlorophenyl group at the 2-position (compound 5g) showed the most potent antibacterial activity. nih.gov

Alkyl Groups: The length and nature of alkyl substituents are crucial. In the development of 1-substituted indolizines with activity against Mycobacterium tuberculosis, it was found that a moderately long (C-5 or C-6) hydroxyalkyl substituent at the 1-position was optimal for activity. nih.gov

Aryl Groups: Aryl groups are essential for the activity of many indolizine derivatives. For antitubercular activity, the presence of aryl groups at both the 2- and 3-positions of the indolizine core was found to be a requirement. nih.gov

Cyano Group: The cyano group (–CN) is a potent electron-withdrawing group and a key pharmacophore in various biologically active molecules. nih.gov Indolizine-1-carbonitrile derivatives have been investigated as inhibitors of bacterial protein tyrosine phosphatases (PTPs). globalresearchonline.netnih.gov The introduction of a nitrile substituent at the 7-position has been shown to be beneficial for both the chemical stability and bioactivity of certain indolizine analogs. nih.gov In one series, the cyano group was considered a potential moiety for forming strong binding interactions within the active sites of target enzymes. nih.gov

Hydroxyl Group: The hydroxyl (–OH) group can form hydrogen bonds and influence solubility. The most active antitubercular indolizines reported in one study featured a hydroxyphenylmethyl or hydroxyalkyl substituent at the 1-position. nih.gov

Carbonyl Group: The carbonyl group, as part of a benzoyl or other acyl moiety, plays a significant role. In a series of COX-2 inhibitors, a substituted benzoyl group was present at the 3-position of the indolizine ring. ijper.org The orientation and electronic properties of this group are critical for enzyme inhibition.

Table 1: Impact of Functional Group Position on Biological Activity of Indolizine Analogs

| Position | Functional Group | Observed Effect on Biological Activity | Reference Example |

|---|---|---|---|

| 1 | Hydroxyalkyl (C5-C6) | Optimal for anti-Mycobacterium tuberculosis activity. nih.gov | Antitubercular Agents |

| 1 | Carbonitrile | Investigated for inhibition of bacterial protein tyrosine phosphatases. globalresearchonline.netnih.gov | PTP Inhibitors |

| 2 | Aryl | Required for antitubercular activity (in conjunction with C3-aryl). nih.gov | Antitubercular Agents |

| 2 | 2,4-Dichlorophenyl | Conferred the most potent antibacterial activity in a series. nih.gov | Antibacterial Agents |

| 3 | Aryl | Required for antitubercular activity; removal leads to significant loss of activity. nih.gov | Antitubercular Agents |

| 3 | Substituted Benzoyl | Essential for COX-2 inhibition; cis configuration found to be important. ijper.org | COX-2 Inhibitors |

| 7 | Nitrile | Beneficial for chemical stability and bioactivity. nih.gov | Antitubercular Agents |

The introduction of various aromatic and heterocyclic rings onto the indolizine-1-carboxamide scaffold profoundly modulates the resulting compounds' biological activities.

For instance, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were synthesized and evaluated as COX-2 inhibitors. ijper.org The study found that compounds with a phenyl group at the 2-position and a 4-chlorobenzoyl or 4-bromobenzoyl group at the 3-position (compounds 2a and 2c, respectively) were the most promising inhibitors. ijper.org This highlights the importance of the substitution pattern on the benzoyl ring for activity.

In the context of anticancer agents, indolizine derivatives fused with a pyrrolo[1,2-c]pyrimidine (B3350400) scaffold showed potent activity against hepatocellular carcinoma cells. researchgate.net Another study detailed the synthesis of indolizine derivatives bearing a 1,3,4-oxadiazole (B1194373) ring, which were evaluated for anticancer activity against the MCF-7 breast cancer cell line. researchgate.net The nature of the substituent on the terminal phenyl ring of the oxadiazole moiety influenced the potency.

Furthermore, research into antimicrobial agents led to the development of indolizine-1-carbonitrile derivatives. nih.gov The variation of the aromatic aldehyde used in the synthesis resulted in different aryl groups at the 2-position of the indolizine core. A derivative with a 3-nitrophenyl group at this position (compound 5b) exhibited the highest antifungal activity, while a 2,4-dichlorophenyl substituent (compound 5g) conferred the strongest antibacterial effects. nih.gov

Certain structural components are consistently important across different series of this compound analogs.

Benzoyl Group: The benzoyl group, often found at the 3-position, is a critical determinant of activity. In a series of COX-2 inhibitors, molecular docking studies suggested that the cis configuration of the indolizine core, influenced by the 3-benzoyl group, allowed the molecule to adopt a stable conformation similar to the known inhibitor Indomethacin (B1671933). ijper.org For a series of antitubercular 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, this specific acyl group was integral to the design of compounds with potent activity. researchgate.net

Amide Linker: The amide linker (–CONH–) at the 1-position is fundamental to the class of indolizine-1-carboxamides and is crucial for biological activity. In the design of HIV-1 VIF-ElonginC interaction inhibitors, the length of the amide linker was a key parameter to be investigated. researchgate.net In studies on indole-2-carboxamides, a related scaffold, the carboxamide functionality was found to be essential for activity, and introducing an extra spacer to the amide linker was unfavorable for anti-TB activity. nih.govrsc.org This suggests that the rigidity and specific orientation provided by the direct amide linkage are often optimal for binding to biological targets. In some hybrid compounds, one or two amide linkers are used to connect the indolizine scaffold to other pharmacophores. nih.gov

Scaffold Modification and Hybrid Compound Design Strategies (e.g., fused lactones, isoindole conjugates)

To explore new chemical space and enhance biological activity, researchers have moved beyond simple substitution to more complex scaffold modifications and the creation of hybrid molecules.

One strategy involves fusing additional rings to the indolizine core. For example, indolizines fused with phenanthroline skeletons have been designed to create coplanar structures with the potential to interact with DNA. scispace.com Similarly, a highly efficient synthesis was developed for an indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine, yielding tetracyclic compounds with potent anticancer activity against liver cancer cell lines. researchgate.net

Another powerful approach is the design of hybrid compounds, where the this compound scaffold is chemically linked to another known pharmacophore. This strategy aims to create dual-acting molecules or to improve the properties of a parent drug. Beshr et al. synthesized hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with indolizine derivatives. mdpi.comresearchgate.net These hybrids were designed to combine the properties of both parent molecules and were evaluated for antiproliferative activity. mdpi.com Another study reported the design of pyrrolizine/indolizine derivatives bearing a substituted or unsubstituted isoindole moiety, creating a hybrid scaffold intended to act as a dual inhibitor of EGFR TK and CDK-2 for anticancer applications. nih.gov

The use of the indolizine core as a versatile platform for creating bioconjugates has also been demonstrated. Polyfunctional indolizine scaffolds have been designed with orthogonal reactive groups (like amines, esters, and alkynes) to allow for the attachment of other molecules, such as biotin (B1667282) tags, for use in chemical biology applications like affinity chromatography. nih.govacs.org

Rational Design Approaches to Modulate Research-Relevant Chemical and Biological Properties

Rational design, often aided by computational modeling, is a cornerstone of modern medicinal chemistry, and it has been extensively applied to the this compound scaffold.

Molecular docking is a frequently used tool to predict the binding modes of newly designed analogs and to rationalize observed SAR. For a series of indolizine-based COX-2 inhibitors, docking studies helped identify the likely binding conformation and explained why certain substitutions led to higher potency. ijper.org Similarly, for novel indolizine-1-carbonitrile derivatives designed as antimicrobial agents, docking into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase helped determine the probable binding interactions of the most active compounds. nih.gov

Rational design also guided the development of HIV-1 VIF-ElonginC interaction inhibitors. researchgate.net Starting from a known inhibitor, modifications were systematically planned, including altering substituents at positions 3 and 7, exchanging the positions of these substituents, varying the length of the amide linker, and even migrating the nitrogen atom within the core structure to generate new scaffolds. researchgate.net

The concept of isosteric replacement is another rational design principle. Given the structural and electronic similarities between indolizine and indole (B1671886), researchers have often designed indolizine analogs of known indole-based drugs. scispace.comderpharmachemica.com This approach is based on the hypothesis that the indolizine core can successfully mimic the indole nucleus in binding to biological targets, potentially offering improved properties. scispace.com These rational strategies, combining synthesis, biological evaluation, and computational analysis, are crucial for the systematic optimization of indolizine-1-carboxamides as research tools and potential therapeutic leads. researchgate.net

Theoretical and Computational Chemistry Investigations of Indolizine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic characteristics of Indolizine-1-carboxamide, elucidating its structure, stability, and reactive nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. Studies on indolizine (B1195054) and its isomers using DFT calculations at the B3LYP/6-311+G** level have shown that the indolizine system is the most stable among its isomers, indole (B1671886) and isoindole. researchgate.netjocpr.com This stability is attributed to its lower Gibbs free energy and smaller average bond lengths. researchgate.net The planarity of the fused ring system is a key feature of its geometry. researchgate.net

The conjugated planar electronic structure of indolizine is a significant factor in its properties, contributing to strong fluorescence and its utility in DNA interaction studies. derpharmachemica.comderpharmachemica.com DFT calculations on various indolizine derivatives have been employed to optimize molecular geometries and understand their fundamental structural properties. nih.govua.es Theoretical computations help to rationalize the mechanisms of synthesis, as seen in the study of the organocatalytic synthesis of a benzoxazine-substituted indolizine derivative, where DFT was used to explore different reaction pathways. nih.gov The stability of indolizine derivatives can be influenced by substituents at various positions; for instance, blocking the most reactive positions, 1 and 3, can lead to more stable compounds. ua.es

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netvipslib.com

For the parent indolizine, the HOMO-LUMO gap is significantly lower than that of its isomer, indole, suggesting greater reactivity. acs.org This large HOMO-LUMO gap in indolizine is an indicator of its good stability and high chemical hardness compared to other isomers. researchgate.net In amino-substituted indolizine derivatives, DFT calculations have shown that the HOMO is typically spread over the amino group and the indolizine nucleus, while the LUMO is mainly located on the indolizine ring. ua.es

Conceptual DFT has been used to calculate various reactivity descriptors for indolizine derivatives, such as global hardness, softness, electronic chemical potential, electrophilicity, and nucleophilicity indices, which help to rationalize their observed reactivities in chemical reactions like Diels-Alder cycloadditions. beilstein-journals.org FMO analysis is also crucial in understanding the electronic transitions observed in photophysical studies. ua.es For instance, the primary electronic transition (S1) in certain indolizine chromophores has a high HOMO -> LUMO contribution, indicating a charge transfer character. ua.es

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Indolizine Isomers

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.24 | -0.27 | 4.97 |

| Isoindole | -4.91 | -1.13 | 3.78 |

| Indolizine | -4.87 | -0.79 | 4.08 |

Data derived from theoretical calculations and may vary based on the computational method. acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. vipslib.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), typically color-coded with red and blue, respectively.

Computational analyses of various indolizine derivatives, such as ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates, have utilized MEP mapping to identify key interaction sites on the molecule. rsc.org Hydrogen bonding, a crucial intermolecular force, has a significant electrostatic component, and MEP calculations are used to predict hydrogen bond acidity and basicity. researchgate.net By identifying the regions of positive and negative electrostatic potential, MEP analysis helps to understand how a molecule like this compound will interact with biological targets such as proteins or DNA. rsc.orgresearchgate.net This visualization of electrostatic complementarity is critical in molecular design and understanding intermolecular interaction energies that govern crystal architecture. researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as this compound derivatives, to a macromolecular target.

Molecular docking studies have been instrumental in evaluating the potential of indolizine derivatives as inhibitors for a range of biological targets. For instance, a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides were synthesized and their anticancer activity was supported by molecular docking studies. rasayanjournal.co.in Similarly, docking has been used to elucidate the binding modes of ethyl 3-benzoylindolizine-1-carboxylate analogues against antitubercular targets, with the most active compounds showing docking scores of -8.5 Kcal/mol. researchgate.net

Indolizine derivatives have been docked into the active sites of various enzymes, including fungal 14α-demethylase and bacterial protein tyrosine phosphatase, to determine their probable binding modes. nih.gov Docking of indolizine heterocyclics into the guanylate kinase of Staphylococcus aureus helped to identify key amino acid residues involved in inhibitor recognition. onljbioinform.com The conjugated planar structure of the indolizine core also makes it a valuable scaffold for studying DNA interactions. derpharmachemica.comderpharmachemica.com Docking simulations can predict whether these compounds are likely to bind to DNA and in what manner, such as intercalation.

Table 2: Examples of Molecular Docking Studies on Indolizine Derivatives

| Indolizine Derivative Class | Target Protein | Reported Binding/Docking Score |

|---|---|---|

| 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides | Anticancer targets | Not specified, but supports in vitro activity rasayanjournal.co.in |

| Ethyl 3-benzoylindolizine-1-carboxylates | Antitubercular target (PDB: 5OP6) | -8.5 Kcal/mol (for most active compound) researchgate.net |

| Indolizine-1-carbonitriles | Fungal 14α-demethylase | Not specified, coordination bond with heme Fe2+ predicted nih.gov |

The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Docking analyses provide detailed insights into these specific interactions.

For example, in the docking of an indolizine-1-carbonitrile (B3051405) derivative with protein tyrosine phosphatase B, a hydrogen bond was observed between the hydroxyl oxygen of the ligand and the sulfhydryl hydrogen of Cys160, and another between the nitrile nitrogen and an amino hydrogen of Lys164. nih.gov In a different study, the binding of an indolizine derivative to the 14α-demethylase active site was characterized by multiple hydrophobic interactions with residues such as Gln72, Ala73, Tyr76, and Leu321. nih.gov

Docking of indolizine heterocyclics with guanylate kinase identified specific amino acid residues (SER 112, PRO 113, THR 115, TYR 116, GLY 121) that could participate in hydrogen bonding interactions. onljbioinform.com The analysis of these interactions is critical for structure-activity relationship (SAR) studies, helping to explain why certain derivatives exhibit higher potency and guiding the design of new analogues with improved binding affinity.

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening, a computational technique used in drug discovery, plays a pivotal role in identifying potential drug candidates from large libraries of chemical compounds. This approach is particularly valuable for exploring the therapeutic potential of this compound analogs by simulating their interactions with biological targets.

The initial step in this process involves the creation of a virtual library of this compound analogs. This is achieved by systematically modifying the core structure at various positions. For instance, different substituents can be introduced at the pyridine (B92270) or pyrrole (B145914) ring of the indolizine nucleus, or the carboxamide group can be functionalized with diverse chemical moieties. The design of these virtual libraries can be guided by known structure-activity relationships (SAR) of related compounds or by exploring a wide range of chemical diversity to identify novel scaffolds.

Once the virtual library is established, various in silico screening methods can be employed. Structure-based virtual screening (SBVS) is a prominent approach where the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. Molecular docking simulations are then performed to predict the binding affinity and orientation of each compound in the virtual library within the active site of the target. For example, in the pursuit of novel anti-inflammatory agents, a virtual library of indolizine-1-carboxylate analogs was screened against the cyclooxygenase-2 (COX-2) enzyme. ijper.orgsemanticscholar.org This screening identified compounds with favorable binding energies and interaction patterns with key amino acid residues in the COX-2 active site. ijper.orgsemanticscholar.org

Ligand-based virtual screening (LBVS) is another valuable technique, particularly when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active compound is used as a template to search the virtual library for analogs with similar physicochemical properties, shape, and pharmacophoric features.

In the context of developing new antitubercular agents, in silico screening of a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues led to the identification of a potential target, malate (B86768) synthase, through a computational approach. nih.gov This highlights the power of in silico methods not only in identifying active compounds but also in elucidating their potential mechanisms of action.

The results of in silico screening provide a ranked list of candidate compounds with the highest predicted activity. These "hits" can then be prioritized for chemical synthesis and subsequent experimental validation, significantly accelerating the drug discovery process.

| Screening Type | Target/Method | Indolizine Analog Class | Research Area | Key Findings |

| Structure-Based | COX-2 Enzyme | Indolizine-1-carboxylates | Anti-inflammatory | Identification of analogs with favorable binding energies. ijper.orgsemanticscholar.org |

| Target Identification | Computational Approach | Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylates | Antitubercular | Putative target identified as Malate synthase. nih.gov |

| Ligand-Based | Similarity to known actives | General Indolizine-1-carboxamides | Various | Prioritization of analogs for synthesis based on structural similarity. |

Pharmacophore Modeling and Ligand-Based Design Principles for Research Compounds

Pharmacophore modeling is a powerful ligand-based design technique that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdergipark.org.tr This approach is instrumental in designing novel this compound analogs with enhanced potency and selectivity.

A pharmacophore model is generated by analyzing a set of known active compounds and identifying their common structural features that are crucial for binding to a biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For instance, a study focused on developing phosphodiesterase IV (PDE4) inhibitors utilized a dataset of 38 indolizine derivatives to construct a pharmacophore model. appconnect.in The resulting statistically significant model, ARRRR.30, consisted of one hydrogen bond acceptor and four aromatic ring features. appconnect.in This model demonstrated a strong correlation between the predicted and experimental activities of the compounds, with a high regression coefficient (R² = 0.880). appconnect.in The validity of the pharmacophore model was further confirmed through external validation on a test set of compounds. appconnect.in

Such a validated pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that fit the model's features. Furthermore, it provides a blueprint for the de novo design of new this compound analogs with optimized interactions with the target. Medicinal chemists can use the pharmacophore model to guide the modification of the this compound scaffold, ensuring that the designed molecules retain the essential features for biological activity while potentially improving other properties like selectivity or metabolic stability.

The principles of ligand-based design extend beyond pharmacophore modeling. They also encompass quantitative structure-activity relationship (QSAR) studies, which correlate the physicochemical properties of a series of compounds with their biological activities. By establishing a mathematical relationship, QSAR models can predict the activity of newly designed this compound analogs before their synthesis.

| Pharmacophore Model | Key Features | Target | Indolizine Analog Class | Statistical Significance (R²) |

| ARRRR.30 | 1 Hydrogen Bond Acceptor, 4 Aromatic Rings | PDE4 | Indolizine-2-oxoacetamides | 0.880 appconnect.in |

Computational Prediction of Research-Relevant Molecular Properties (e.g., Lipophilicity for cellular penetration research)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a molecule's ability to cross biological membranes, including the cell membrane. researchgate.net For compounds intended to act on intracellular targets, an optimal range of lipophilicity is required. High lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane permeation.

Various computational models are available to predict the logP of this compound analogs. These models are typically based on the summation of fragmental or atomic contributions to lipophilicity or on QSAR equations derived from experimental data. In a study investigating a library of indolizine derivatives, the calculated Milog P scores ranged from 4.18 to 4.9, suggesting that these compounds are lipophilic. researchgate.net

Beyond lipophilicity, other molecular properties relevant to cellular penetration and drug-likeness are also computationally predicted. These include:

Molecular Weight (MW): Generally, compounds with lower molecular weights are more likely to be orally bioavailable.

Topological Polar Surface Area (TPSA): This descriptor is related to hydrogen bonding potential and is a good predictor of membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and membrane transport.

Aqueous Solubility (logS): Adequate solubility is essential for absorption and distribution.

In silico ADME prediction tools can provide valuable insights into the potential of this compound analogs to reach their intended biological targets. For example, studies on various indolizine derivatives have shown compliance with Lipinski's rule of five, a set of guidelines used to evaluate drug-likeness and predict oral bioavailability. researchgate.net Computational predictions of properties like blood-brain barrier (BBB) penetration are also critical for research targeting the central nervous system. researchgate.net

| Molecular Property | Predicted Value/Range | Significance for Cellular Penetration Research | Computational Method |

| Lipophilicity (Milog P) | 4.18 - 4.9 researchgate.net | Influences membrane permeability. | Fragment-based calculation |

| Molecular Weight | Varies | Affects diffusion and transport across membranes. | Sum of atomic weights |

| Topological Polar Surface Area | Varies | Correlates with hydrogen bonding and membrane permeability. | Fragment contribution |

| Aqueous Solubility (logS) | Varies | Essential for absorption and reaching the cell surface. | QSAR models |

| Blood-Brain Barrier Penetration | Predicted for some analogs researchgate.net | Crucial for CNS-targeted research. | Predictive models |

Mechanistic Research on Indolizine 1 Carboxamide Interactions and Reactivity

Elucidation of Organic Reaction Mechanisms in Indolizine-1-carboxamide Synthesis

The synthesis of this compound and its derivatives is achieved through various organic reaction mechanisms, often involving multi-component reactions and cyclization strategies. A prevalent method is the [3+2] annulation of pyridinium (B92312) ylides with appropriate dipolarophiles like alkynes or alkenes. rsc.org This approach typically yields indolizines with electron-withdrawing groups at the C1 and/or C3 positions. rsc.org The reaction mechanism involves the formation of a pyridinium ylide, which then undergoes a cycloaddition with the dipolarophile, followed by aromatization to form the stable indolizine (B1195054) ring system. rsc.orgchim.it

Another significant mechanistic pathway involves the Chichibabin reaction, which is a classic method for synthesizing 2-substituted indolizines through the ring closure of quaternary pyridinium halides. researchgate.net More contemporary methods have expanded the synthetic arsenal. For instance, a palladium-catalyzed, multicomponent synthesis proceeds via the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes spontaneous reaction to form the indolizine core. researchgate.net

One-pot synthesis strategies are particularly efficient. For example, 2-acetyl-3-(phenylamino)this compound derivatives can be synthesized in a single step by reacting pyridine-2-carbaldehyde, acetoacetanilide, and isocyanides. scispace.com Similarly, a novel one-pot, two-step tandem reaction has been designed for the synthesis of indolizine-1-carbonitrile (B3051405) derivatives, which involves a 1,3-dipolar cycloaddition reaction under ultrasound irradiation. nih.gov Other mechanisms include intramolecular cyclizations of appropriately substituted pyridines. For example, the thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters provides a route to 2-substituted indolizines. core.ac.uk Furthermore, iron-catalyzed annulation followed by aerobic oxidation of pyridines and α-substituted allenoates has been developed for the synthesis of functionalized indolizines. organic-chemistry.org

The table below summarizes various synthetic methods and their underlying mechanistic features for preparing indolizine scaffolds, which can be adapted for this compound synthesis.

| Synthetic Method | Key Reactants | Reaction Type | Mechanistic Highlights |

| [3+2] Annulation | Pyridinium ylides, Alkynes/Alkenes | Cycloaddition | Formation of a pyridinium ylide followed by cycloaddition and aromatization. rsc.orgchim.it |

| Chichibabin Reaction | Quaternary pyridinium halides | Cyclization | Classic ring closure to form 2-substituted indolizines. researchgate.net |

| Palladium-Catalyzed Multicomponent Reaction | Bromopyridines, Imines, Alkynes | Carbonylative Coupling | Formation of a mesoionic 1,3-dipole intermediate. researchgate.net |

| One-Pot Tandem Reaction | Aromatic aldehydes, Malononitrile, Pyridinium salts | 1,3-Dipolar Cycloaddition | Ultrasound-assisted synthesis of indolizine-1-carbonitriles. nih.gov |

| Thermal Cyclization | 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters | Intramolecular Cyclization | Thermal-induced ring formation. core.ac.uk |

| Iron-Catalyzed Annulation | Pyridines, α-substituted allenoates | Annulation/Aerobic Oxidation | Iron-catalyzed cyclization followed by oxidation. organic-chemistry.org |

Molecular and Cellular Mechanistic Pathways of Biological Action (Research Focus)

This compound derivatives have been the focus of numerous studies for their potential as enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2): Certain indolizine analogues have been designed and synthesized as inhibitors of COX-2, an enzyme involved in inflammation. ijper.orgnih.govnih.gov These compounds, developed as bioisosteres of indomethacin (B1671933), have shown promising in vitro inhibitory activity. ijper.orgnih.gov For instance, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a potent COX-2 inhibitor with an IC₅₀ of 5.84 µM. nih.govnih.gov The mechanism of inhibition is attributed to hydrophobic interactions within the enzyme's active site. nih.gov The structural difference from indomethacin, particularly the position of the nitrogen atom in the indolizine core, allows for a stable conformation within the COX-2 binding pocket. ijper.org

Bacterial Protein Tyrosine Phosphatases (PTPs): Indolizine derivatives have been investigated as inhibitors of bacterial PTPs, such as M-PtpA and M-PtpB from Mycobacterium tuberculosis, which are crucial for bacterial virulence. globalresearchonline.netnih.govnih.gov Some 3-substituted indolizine-1-carbonitrile derivatives have demonstrated activity against these phosphatases. nih.gov The inhibition of PTPs is a key strategy for developing anti-virulence agents that can suppress bacterial capsule production. plos.org

Fungal 14α-Demethylase: Due to their structural similarity to azole antifungals, indolizine derivatives are being explored as inhibitors of fungal 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.govmdpi.com Molecular docking studies suggest that indolizine-1-carbonitrile derivatives can bind to the active site of 14α-demethylase, with the nitrile group coordinating with the heme iron. nih.gov This interaction disrupts ergosterol synthesis, leading to fungal growth inhibition. nih.govnih.gov

Mycobacterial InhA Enzyme: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is another target for indolizine-based compounds. nih.govgoogle.cominstem.res.innih.gov While some indolizine derivatives have shown inhibitory activity against the InhA enzyme, studies have indicated that there isn't always a clear correlation between InhA inhibition and the minimum inhibitory concentration (MIC) values, suggesting that these compounds might act through multiple mechanisms. nih.govtaylorandfrancis.com

The following table presents a summary of enzyme inhibition studies involving indolizine derivatives.

| Enzyme Target | Organism/Disease | Key Findings | Example Inhibitor(s) |

| Cyclooxygenase-2 (COX-2) | Inflammation | In vitro inhibition through hydrophobic interactions in the active site. ijper.orgnih.gov | Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate. nih.govnih.gov |

| Bacterial Protein Tyrosine Phosphatases (PTPs) | Mycobacterium tuberculosis | Inhibition of M-PtpA/M-PtpB, crucial for virulence. globalresearchonline.netnih.gov | 3-substituted indolizine-1-carbonitrile derivatives. nih.gov |

| Fungal 14α-Demethylase (CYP51) | Fungal Infections | Coordination of the nitrile group with the heme iron in the active site. nih.gov | Indolizine-1-carbonitrile derivatives. nih.gov |

| Mycobacterial InhA Enzyme | Mycobacterium tuberculosis | Weak to moderate inhibition, suggesting multiple modes of action. nih.govnih.gov | 3-(4-fluorobenzoyl) substituted indolizine core. nih.gov |

Estrogen Receptor Binding: Certain di-hydroxy substituted indolizine derivatives have demonstrated high-potency binding to the estrogen receptor, with affinities in the low nanomolar range. derpharmachemica.com Their structural similarity to 17β-estradiol allows them to fit into the receptor's binding site. derpharmachemica.com

5HT3 Receptor Antagonism: Indolizine-3-carboxylic acid derivatives have been identified as potent antagonists of the 5-HT3 receptor. nih.govderpharmachemica.com This receptor is involved in mediating nausea and vomiting, and its blockade by these antagonists is the basis for their antiemetic effects. amegroups.orgnih.gov The mechanism involves preventing serotonin (B10506) from binding to and activating these receptors in the central and peripheral nervous systems. amegroups.orgnih.gov

DNA Binding: The planar, 10π electron structure of the indolizine ring system makes it a candidate for interaction with DNA. scispace.comderpharmachemica.com Some indolizinylpyridinium derivatives have been found to bind to the minor groove of DNA, similar to ethidium (B1194527) bromide. scispace.com The interaction can lead to a partial quenching of the compound's fluorescence. scispace.com Other studies have confirmed the intercalative binding of certain N,N-dialkylindolizine-2-carboxamides with DNA, characterized by upfield shifts and broadening of aromatic proton signals in NMR spectra. core.ac.uk Molecular docking studies have further elucidated these interactions, showing specific groups of the ligand embedded within the DNA minor groove. intelcentru.ro

Microtubule Destabilization: Research has pointed to the potential of indolizine derivatives to act as microtubule destabilizing agents, a mechanism relevant to anticancer activity. Docking studies have shown that active compounds can fit well into the colchicine (B1669291) binding site of tubulin, leading to inhibition of tubulin polymerization. researchgate.net

APOBEC3G Stabilization for Antiviral Research: In the context of HIV research, indolizine derivatives have been designed to inhibit the interaction between the viral infectivity factor (Vif) and the cellular protein ElonginC. researchgate.net This inhibition prevents the Vif-mediated degradation of the host antiviral protein APOBEC3G (A3G). researchgate.netmdpi.com By stabilizing A3G, these compounds can enhance its incorporation into new virions, thereby reducing viral infectivity. mdpi.com

Inhibition of Cell Proliferation and CDK Inhibition: Indolizine derivatives have shown significant potential in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A key target in this process is the family of cyclin-dependent kinases (CDKs). scbt.comtargetedonc.com For example, certain pyrrolizine/indolizine derivatives have demonstrated inhibitory activity against CDK2. rsc.org Inhibition of CDKs, such as CDK1 and CDK2, disrupts the cell cycle at the G1/S and G2/M checkpoints, leading to a halt in cell division. mdpi.comresearchgate.net

β-Catenin Activity: While direct mechanistic studies on this compound's effect on β-catenin activity are not extensively detailed in the provided context, the modulation of cellular pathways by indolizine derivatives suggests potential interactions with key signaling cascades like the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Structure-Mechanism Relationship Investigations in this compound Research

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for specific biological targets.

In the context of antitubercular activity, the nature and position of substituents on the indolizine scaffold are critical for retaining activity against both susceptible and multidrug-resistant strains of M. tuberculosis. taylorandfrancis.com For example, modifications to the benzoyl group and the ester groups at various positions on the indolizine ring have been shown to significantly impact potency against the InhA enzyme. google.com

For antifungal activity targeting 14α-demethylase, molecular docking has revealed the importance of a coordination bond between the nitrogen atom of a nitrile group at the 1-position and the Fe2+ of the heme group in the enzyme's active site. nih.gov Additionally, π-π stacking interactions between aromatic rings of the indolizine derivative and amino acid residues like Tyrosine 76 contribute to the binding affinity. nih.gov

The ability of indolizine derivatives to act as 5-HT3 receptor antagonists is also highly dependent on their structure. Conformational restriction of the side chain, as seen in the development of related compounds, was a key strategy in achieving potent and selective antagonism. nih.gov

These examples highlight a consistent theme in this compound research: subtle changes in substituents and their positions on the core heterocyclic structure can lead to significant differences in biological mechanism and potency.

Preclinical and in Vitro Biological Research Perspectives of Indolizine 1 Carboxamide Emphasis on Mechanistic and Target Oriented Studies; Strictly No Clinical Data, Dosage, Administration, Safety, or Adverse Effects

Antimicrobial Research Aspects

Derivatives of indolizine-1-carboxamide have been the subject of extensive research for their potential as antimicrobial agents. These compounds have demonstrated activity against a variety of bacterial and fungal pathogens.

Antibacterial Activity Research

This compound derivatives have shown notable antibacterial effects against several important pathogens, including Mycobacterium tuberculosis, as well as other Gram-positive and Gram-negative bacteria.

Against Mycobacterium tuberculosis

A number of studies have highlighted the potential of indolizine (B1195054) derivatives as anti-tubercular agents. For instance, N'-(indolizin-1-ylmethyl)isonicotinohydrazide, a derivative of this compound, has been synthesized and evaluated for its in vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv. globalresearchonline.netrjptonline.org Research has shown that certain indolizine derivatives exhibit significant inhibitory activity against the H37Rv strain and even multi-drug-resistant (MDR) strains of M. tuberculosis. researchgate.net For example, combining indolizine-1-carboxylate with isoniazid (B1672263) (INH) resulted in a compound (IND-INH) that showed more significant anti-tubercular activity at a concentration of 50 µg/ml compared to INH alone. globalresearchonline.net However, at 25 µg/ml, its activity was less significant. globalresearchonline.net Other derivatives, such as those with hydroxyphenylmethyl or hydroxyalkyl substituents at the 1-position, have also been found to be active, particularly when the indolizine ring is also substituted at the C-2 and C-3 positions. globalresearchonline.net The mechanism of action for some of these compounds is believed to involve the inhibition of the mycobacterial InhA enzyme. nih.gov

Table 1: Investigated Antibacterial Activity of this compound Derivatives against M. tuberculosis

| Derivative | Target/Strain | Key Findings |

|---|---|---|

| N'-(indolizin-1-ylmethyl)isonicotinohydrazide | M. tuberculosis H37Rv | Evaluated for in vitro anti-tuberculosis activity. globalresearchonline.netrjptonline.org |

| Indolizine-1-carboxylate-Isoniazid conjugate (IND-INH) | M. tuberculosis H37Rv | Showed more significant activity than Isoniazid alone at 50 µg/ml. globalresearchonline.net |

| Various 1,2,3-trisubstituted indolizines | H37Rv and MDR strains | Explored for structure-activity relationships, with some targeting the InhA enzyme. nih.gov |

Against Gram-positive and Gram-negative Bacteria

The antibacterial spectrum of indolizine derivatives extends to various Gram-positive and Gram-negative bacteria. globalresearchonline.net Synthesized derivatives have demonstrated inhibitory activity against organisms such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. globalresearchonline.netglobalresearchonline.netderpharmachemica.com For example, certain indolizine-1-carbonitrile (B3051405) derivatives have been identified as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria. nih.gov In one study, compound 5g, an indolizine-1-carbonitrile derivative, showed antibacterial activity with MICs ranging from 16–256 µg/mL. nih.gov Another study found that some Mannich bases of indolizine-1-carboxylate displayed significant activity (75% to 86.8%) against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. derpharmachemica.com

Table 2: Antibacterial Spectrum of Selected this compound Derivatives

| Derivative | Bacterial Strain(s) | Key Findings |

|---|---|---|

| Indolizine-1-carbonitrile (Compound 5g) | Gram-positive and Gram-negative | MIC range of 16–256 µg/mL; inhibits bacterial PTPs. nih.gov |

| Mannich bases of indolizine-1-carboxylate (Compounds 2b, 2e, 2f) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Showed 75% to 86.8% activity compared to standard drugs. derpharmachemica.com |

Antifungal Activity Research

The structural similarity of indolizine derivatives to azole antifungals has prompted investigations into their antifungal properties. nih.gov These compounds have shown promise against various fungal species. The proposed mechanism for some derivatives involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov

Research has demonstrated the antifungal activity of indolizine-1-carbonitrile derivatives. For instance, compound 5b from a synthesized series exhibited the most potent antifungal activity, with MIC values ranging from 8–32 µg/mL. nih.gov Other studies have reported the antifungal activity of indolizine derivatives against Candida albicans and Aspergillus flavus. derpharmachemica.comnih.gov One indolizine derivative was noted for its dual antibacterial and antifungal efficacy. derpharmachemica.com While the antifungal effect of indolizines has been described as modest in some reviews, specific derivatives show potent activity. mdpi.com

Antiviral Activity Research

The antiviral potential of indolizine derivatives has been explored against several viruses.

Against Hepatitis B Virus (HBV)

While direct studies on this compound against HBV are limited in the provided context, the broader class of indolizine derivatives has been investigated for various biological activities, including antiviral properties.

Against Enterovirus 71 (EV71)

Research has identified novel imidazolidinone derivatives, designed with the aid of computer modeling, that exhibit significant antiviral activity against Enterovirus 71 (EV71). nih.gov Some of these compounds showed potent activity in the submicromolar to low micromolar range against all genotypes of EV71. nih.gov Another study found that a peptide derived from the EV71 capsid protein, SP40, exhibited broad-spectrum antiviral activity against all EV71 genotypes. plos.org Additionally, repurposed drugs like prochlorperazine, niclosamide, and itraconazole (B105839) have demonstrated potent anti-EV71 activity. nih.gov

Against Herpesviruses

Indolizine derivatives have been synthesized and evaluated for their anti-herpes activity. researchgate.net Certain analogues demonstrated significant activity against the varicella-zoster virus, a type of herpesvirus. researchgate.net

Anticancer Research Aspects

This compound and its derivatives have emerged as a promising class of compounds in anticancer research, demonstrating both antiproliferative effects and the ability to reverse multidrug resistance. globalresearchonline.netresearchgate.net

Antiproliferative Activity against Specific Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of indolizine derivatives against various cancer cell lines. globalresearchonline.net For example, indolizine-glyoxylamides have demonstrated substantial in vitro antiproliferative activities against a wide array of tumor types, including those of breast, colon, and uterine origin. globalresearchonline.net

In one study, a series of indolizine derivatives incorporating a cyclopropylcarbonyl group were tested against the human hepatocellular liver carcinoma (Hep-G2) cell line. nih.gov Compound 5j from this series displayed potent antiproliferative activity with an IC₅₀ value of 0.20 µg/mL and also showed significant inhibitory activity against the EGFR kinase with an IC₅₀ of 0.085 µM. nih.gov Another study identified indolizine lactones as a promising scaffold, with their antiproliferative activity evaluated against hormone-refractory prostate (DU-145) and triple-negative breast (MDA-MB-231) cancer cell lines. researchgate.net Furthermore, pyrrolizine/indolizine-NSAID hybrids have been synthesized, with some compounds showing potent antiproliferative activity against MCF-7 breast cancer cells, with IC₅₀ values as low as 1.07 µM. mdpi.comnih.gov

Table 3: Antiproliferative Activity of Selected Indolizine Derivatives

| Derivative/Class | Cancer Cell Line(s) | Key Findings (IC₅₀ values) |

|---|---|---|

| Indolizine-glyoxylamides | Breast, colon, uterine | Demonstrated substantial in vitro antiproliferative activities. globalresearchonline.net |

| Indolizine with cyclopropylcarbonyl group (Compound 5j) | Hep-G2 (Liver) | IC₅₀ = 0.20 µg/mL (antiproliferative); IC₅₀ = 0.085 µM (EGFR kinase inhibition). nih.gov |

| Indolizine lactones | DU-145 (Prostate), MDA-MB-231 (Breast) | Identified as a promising scaffold for anticancer agents. researchgate.net |

| Pyrrolizine/indolizine-NSAID hybrids (e.g., 8e) | MCF-7 (Breast) | IC₅₀ = 1.07 µM. mdpi.comnih.gov |

Multidrug Resistance (MDR) Reversal Activity

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux anticancer drugs from cells. frontiersin.orgnih.gov Indolizine derivatives have been investigated for their ability to reverse this resistance.

Indole- and indolizine-glyoxylamides have shown cytotoxicity against multidrug-resistant cancer cell lines. globalresearchonline.net In a study on pyrrolizine/indolizine derivatives, a quantitative real-time PCR analysis was performed to assess the effect of certain compounds on P-gp in HepG-2/ADR (adriamycin-resistant) cells. rsc.org The mechanism of action for some MDR reversal agents is believed to involve blocking the P-glycoprotein drug efflux pump. acs.org

Anti-inflammatory Research Aspects

Indolizine derivatives have been studied for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. derpharmachemica.comresearchgate.net

COX-2 Inhibition Studies

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ijper.orgnih.gov Several studies have designed and synthesized indolizine derivatives as potential COX-2 inhibitors.

In one such study, a series of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylates were synthesized and screened for their in vitro COX-2 inhibitory activity. ijper.org Compounds 2a and 2c from this series emerged as promising COX-2 inhibitors with IC₅₀ values of 6.56 µM and 6.94 µM, respectively. ijper.org Another study on 7-methoxy indolizines as bioisosteres of indomethacin (B1671933) found that diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) was a promising COX-2 inhibitor with an IC₅₀ of 5.84 µM. nih.gov Molecular modeling studies suggest that the stable cis conformation of the indolizine scaffold may contribute to this activity. researchgate.net

Table 4: COX-2 Inhibitory Activity of Selected Indolizine Derivatives

| Derivative | Key Findings (IC₅₀ values) |

|---|---|

| Ethyl 7-methoxy-2-(substituted)-3-(substituted benzoyl) indolizine-1-carboxylate (Compound 2a) | IC₅₀ = 6.56 µM |

| Ethyl 7-methoxy-2-(substituted)-3-(substituted benzoyl) indolizine-1-carboxylate (Compound 2c) | IC₅₀ = 6.94 µM |

Antioxidant Activity Research and Proposed Mechanisms

Indolizine derivatives have also been investigated for their antioxidant properties. researchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. ajol.info

In one study, a series of novel 3,3'-diselanediylbis(N,N-disubstituted this compound) derivatives were synthesized and screened for their scavenging activity against the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical. ajol.info Two of the synthesized compounds, 5e and 5d, exhibited reasonable antioxidant activity. ajol.info The rationale for this research was based on mimicking the active site of the antioxidant selenoenzyme glutathione (B108866) peroxidase (GPx). ajol.info Another study synthesized novel indolizine derivatives by combining indolizine-1-carboxylate with substituted 1,3,4-thiadiazoles. researchgate.net When screened for DPPH scavenging activity, compound 4a from this series showed reasonable antioxidant activity. researchgate.net Furthermore, some indole-2 and indole-3-carboxamides have been noted for their excellent antioxidant properties and strong scavenging effects on hydroxyl radicals. rjptonline.org

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N'-(indolizin-1-ylmethyl)isonicotinohydrazide |

| Indolizine-1-carboxylate |

| Isoniazid |

| Indolizine-1-carbonitrile |

| Lanosterol |

| Ergosterol |

| Imidazolidinone |

| Prochlorperazine |

| Niclosamide |

| Itraconazole |

| Varicella-zoster virus |

| Indolizine-glyoxylamide |

| Pyrrolizine/indolizine-NSAID hybrid |

| Adriamycin |

| Indomethacin |

| Ethyl 7-methoxy-2-substituted-3-(substituted benzoyl) indolizine-1-carboxylate |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |

| 3,3'-diselanediylbis(N,N-disubstituted this compound) |

| 1,1-diphenyl-2-picryl-hydrazyl (DPPH) |

| Glutathione peroxidase (GPx) |

| 1,3,4-thiadiazole |

| Indole-2-carboxamide |

| Indole-3-carboxamide |

| Celecoxib |

| Ibuprofen (B1674241) |

| Ketoprofen (B1673614) |

| Lapatinib |

| Doxorubicin |

| 5-fluorouracil |

| Methotrexate |

| Vinblastine |

| Vincristine |

| Tamoxifen |

| Diclofenac |

| Ribavirin |

| CC-1065 |

| Duocarmycin |

Other Emerging Biological Activities in Research

In addition to the more extensively studied areas, the indolizine scaffold, including derivatives related to this compound, has been investigated for a range of other potential therapeutic applications in preclinical and in vitro models. These explorations highlight the versatility of the indolizine core structure in interacting with various biological targets. Research in these areas is still emerging and focuses on establishing mechanisms of action and identifying lead compounds for further development.

Antihypertensive Activity

While extensive research has been conducted on various heterocyclic compounds for their antihypertensive effects, studies specifically focusing on this compound are not prominent in the current scientific literature. However, the broader class of indolizine derivatives has been a subject of investigation for potential cardiovascular applications.

Research into antihypertensive agents has explored various mechanisms, including the inhibition of calcium channels and the modulation of the sympathetic nervous system. rsc.orgnih.gov For instance, some studies have focused on designing and synthesizing indolizine derivatives that could act on these pathways. slideshare.net The rationale often stems from the structural similarities of the indolizine nucleus to other known cardiovascular agents. Preclinical screening models for antihypertensive agents are well-established, utilizing both in vitro and in vivo methods to assess the efficacy and mechanism of action of new chemical entities. rjptonline.orgglobalresearchonline.net

Antidiabetic and Hypoglycemic Activity

The potential for indolizine derivatives to influence glucose metabolism has been an area of active investigation. ijcrr.comderpharmachemica.comnih.gov Preclinical studies have explored the antidiabetic and hypoglycemic properties of various substituted indolizines, with some derivatives showing promising results in animal models of diabetes. nih.govjbclinpharm.org

One of the key mechanisms explored is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting this enzyme, indolizine derivatives can potentially delay carbohydrate absorption and reduce postprandial hyperglycemia.

In a study investigating a series of novel indolizine derivatives, one compound demonstrated significant α-glucosidase inhibitory activity in vitro. nih.gov This compound also exhibited pronounced hypoglycemic effects in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov Histopathological analysis of the pancreas from treated animals suggested a regenerative effect on the islets of Langerhans. nih.gov

Another approach has been the synthesis of prodrugs combining the indolizine scaffold with established antidiabetic drugs like metformin. jbclinpharm.org These hybrid molecules have been designed to enhance the therapeutic profile of the parent drug, and preliminary studies in diabetic rat models have shown significant reductions in blood glucose levels. jbclinpharm.org

| Indolizine Derivative Type | Experimental Model | Observed Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|---|